molecular formula C19H21ClN2O3 B11989360 N'-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide CAS No. 302910-00-5

N'-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11989360
CAS No.: 302910-00-5
M. Wt: 360.8 g/mol
InChI Key: HQMHPIOLOHBFCY-FYJGNVAPSA-N
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Description

N’-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a butoxybenzylidene group and a chlorophenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 2-(4-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-Butoxybenzaldehyde+2-(4-chlorophenoxy)acetohydrazideHCl, refluxN’-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide\text{4-Butoxybenzaldehyde} + \text{2-(4-chlorophenoxy)acetohydrazide} \xrightarrow{\text{HCl, reflux}} \text{N'-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide} 4-Butoxybenzaldehyde+2-(4-chlorophenoxy)acetohydrazideHCl, reflux​N’-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide

Industrial Production Methods

In an industrial setting, the production of N’-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
  • N’-(4-Ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
  • N’-(4-Propoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide

Uniqueness

N’-(4-Butoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity

Properties

CAS No.

302910-00-5

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C19H21ClN2O3/c1-2-3-12-24-17-8-4-15(5-9-17)13-21-22-19(23)14-25-18-10-6-16(20)7-11-18/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+

InChI Key

HQMHPIOLOHBFCY-FYJGNVAPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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